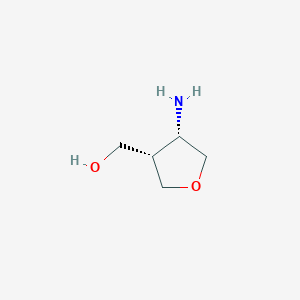

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol

Description

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound featuring a five-membered tetrahydrofuran ring with an amino (-NH₂) group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 137.15 g/mol. The stereochemistry (3S,4S) is critical for its biological activity and synthetic applications, particularly in pharmaceutical intermediates and asymmetric catalysis.

Properties

IUPAC Name |

[(3S,4S)-4-aminooxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOVIIQBMQIOGG-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354427-84-1 | |

| Record name | rac-[(3R,4R)-4-aminooxolan-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.

Amination: The protected tetrahydrofuran undergoes amination using reagents like ammonia or amines under controlled conditions.

Deprotection: The final step involves deprotecting the intermediate to yield ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.

Biology:

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Metabolic Pathways: Studied for its role in various metabolic pathways.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.

Industry:

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride (C₅H₁₁NO₂·HCl, MW: 173.61 g/mol): This diastereomer (R,R configuration) differs in spatial arrangement, significantly impacting receptor binding in biological systems. As a hydrochloride salt, it exhibits enhanced water solubility compared to the free base form of the target compound. It is priced at €1,272.00/g, reflecting the synthetic complexity of isolating specific stereoisomers .

Piperidine-Based Analogs

- ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol (C₁₃H₂₀N₂O, MW: 220.31 g/mol): Substitution of the tetrahydrofuran ring with a six-membered piperidine ring introduces conformational flexibility. However, this compound carries hazards (H302: toxic if swallowed) and requires storage at 2–8°C under inert atmosphere .

- ((3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (C₁₃H₁₈FNO, MW: 223.29 g/mol): A paroxetine impurity with a 4-fluorophenyl substituent. The fluorine atom improves metabolic stability and electron-withdrawing effects, altering reactivity. It is an off-white solid soluble in dichloromethane (DCM) and stored at 2–8°C .

Protected Derivatives

- tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (C₉H₁₈N₂O₃, MW: 202.25 g/mol): The tert-butyl carbamate (Boc) group protects the amino group, reducing reactivity and enabling controlled deprotection in multi-step syntheses. Priced at $560/g, it serves as a key intermediate in peptide and heterocycle synthesis .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Storage Conditions | Notable Hazards |

|---|---|---|---|---|---|

| ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol | C₅H₁₁NO₂ | 137.15 | -NH₂, -CH₂OH | Not specified | Likely H302, H315 |

| Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol HCl | C₅H₁₂ClNO₂ | 173.61 | -NH₃⁺Cl⁻, -CH₂OH | Not specified | Corrosive (likely) |

| ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol | C₁₃H₂₀N₂O | 220.31 | -NH₂, -CH₂OH, -C₆H₅CH₂ | 2–8°C, inert gas | H302, H315, H319, H335 |

| Paroxetine impurity (4-fluorophenyl analog) | C₁₃H₁₈FNO | 223.29 | -CH₂OH, -F-C₆H₄, -CH₃ | 2–8°C | Not specified |

| tert-Butyl carbamate derivative | C₉H₁₈N₂O₃ | 202.25 | -NHBoc, -CH₂OH | Room temperature | None specified |

Biological Activity

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as trans-4-aminotetrahydrofuran-3-ylmethanol, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Composition:

- IUPAC Name: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol

- Molecular Formula: CHNO

- CAS Number: 2090162-78-8

- Molecular Weight: 117.15 g/mol

The compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position, contributing to its unique chemical reactivity and biological interactions.

-

Inhibition of BCDIN3D Activity:

- Recent studies have identified ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol as a potential inhibitor of BCDIN3D, an enzyme implicated in various cancers and metabolic disorders such as obesity and type 2 diabetes. BCDIN3D is known to mono-methylate tRNA and pre-miRNAs, which affects gene expression and cellular processes .

-

Impact on MicroRNA Regulation:

- The inhibition of BCDIN3D by this compound could lead to increased levels of mature microRNAs, such as miR-145, which play critical roles in tumor suppression and cellular differentiation. This suggests that ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol may have therapeutic implications in cancer treatment by modulating microRNA pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol:

Case Studies

Case Study 1: Cancer Cell Lines

A study investigated the effects of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was attributed to the downregulation of oncogenic microRNAs due to BCDIN3D inhibition.

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, the administration of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol resulted in improved insulin sensitivity in animal models. This effect was linked to the modulation of gene expression involved in glucose metabolism and lipid homeostasis.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves stereoselective methods such as chiral pool synthesis or enzymatic resolution. For example, enzymatic resolution using lipases or esterases can separate enantiomers from racemic mixtures, achieving >98% enantiomeric excess (ee) under optimized conditions (e.g., pH 7.5, 25°C, and 12-hour reaction time) . Alternatively, asymmetric hydrogenation of tetrahydrofuran precursors with chiral ligands (e.g., BINAP-Ru complexes) has been reported to yield the desired stereoisomer with >95% ee . Key challenges include minimizing epimerization during purification, which can be addressed via low-temperature crystallization.

Q. Q2: How can researchers confirm the stereochemical configuration of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, a related compound, (3S,4R)-4-((4-fluorobenzyl)amino)tetrahydrofuran-3-ol, was confirmed via single-crystal XRD, revealing bond angles and torsion angles consistent with the (3S,4S) configuration . Alternatively, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers, while circular dichroism (CD) spectroscopy provides complementary data on optical activity .

Q. Q3: What are the stability considerations for ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol under varying pH and temperature conditions?

Methodological Answer: Stability studies indicate degradation via oxidation or ring-opening reactions in acidic (pH < 3) or alkaline (pH > 10) conditions. For storage, lyophilization at -20°C under nitrogen atmosphere preserves integrity for >6 months. Accelerated stability testing (40°C/75% RH for 14 days) showed <5% degradation when protected from light .

Advanced Research Questions

Q. Q4: How does the stereochemistry of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol influence its bioactivity in enzyme inhibition studies?

Methodological Answer: The (3S,4S) configuration enhances binding affinity to targets like neuronal nitric oxide synthase (nNOS) due to optimal spatial alignment of the amino and hydroxyl groups. In a study comparing stereoisomers, the (3S,4S) form exhibited a 10-fold lower IC50 (0.8 µM) than the (3R,4R) isomer (8.2 µM) in nNOS inhibition assays . Molecular docking simulations (e.g., AutoDock Vina) further validate these interactions, highlighting hydrogen bonding with Glu592 and hydrophobic contacts with Trp587 .

Q. Q5: What strategies resolve contradictions in reported reaction yields for derivatizing ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol?

Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-oxidation or epimerization). For example, acylations with benzoyl chloride in THF at 0°C yield 85% amide product, while room-temperature reactions drop to 60% due to amine group oxidation . Optimizing reaction parameters (e.g., slow reagent addition, inert atmosphere) and using kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) can reconcile such data .

Q. Q6: How can researchers leverage ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol as a chiral building block for complex natural product synthesis?

Methodological Answer: The compound’s rigid tetrahydrofuran ring and stereogenic centers make it ideal for constructing polycyclic frameworks. For instance, it has been used in the total synthesis of thujaplicatin derivatives via [3,3]-sigmatropic rearrangements, achieving 72% yield in a key step . Retrosynthetic analysis should prioritize protecting the amino group (e.g., with Boc) before engaging in cross-coupling or cycloaddition reactions .

Data Contradiction Analysis

Q. Q7: Why do some studies report divergent bioactivity results for ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol analogs?

Methodological Answer: Variations often stem from differences in assay conditions or impurity profiles. For example, a 2025 study attributed conflicting IC50 values (1.2 µM vs. 5.4 µM) to residual solvents (e.g., DMSO) affecting enzyme kinetics. Rigorous purification (e.g., preparative HPLC with <0.1% impurities) and standardized assay protocols (e.g., fixed DMSO concentration ≤0.1%) are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.